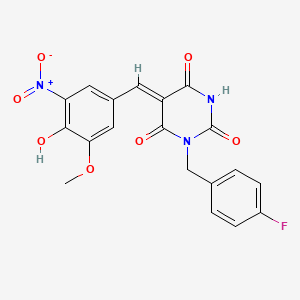
1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine, also known as AMFP, is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has a unique structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it is believed to modulate the activity of dopamine and serotonin neurotransmitter systems in the brain. By binding to these receptors, 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine may increase the release of dopamine and serotonin, leading to a reduction in anxiety and other psychiatric symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine has a number of biochemical and physiological effects, including anxiolytic and antipsychotic properties. It has been shown to reduce anxiety-like behaviors in animal models and to improve cognitive function in patients with schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. However, its complex structure and limited solubility may pose challenges in terms of synthesis and formulation.
Orientations Futures
There are several potential future directions for research on 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine. One area of interest is the development of more potent and selective derivatives of 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine for the treatment of psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine and to explore its potential therapeutic applications in other areas, such as neurodegenerative diseases and pain management.
Méthodes De Synthèse
The synthesis of 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine involves the reaction of 1-adamantylamine with 5-methyl-2-furoyl chloride in the presence of a base. The reaction yields 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine has been extensively studied for its potential therapeutic applications, including its use as an antipsychotic and anxiolytic agent. Studies have shown that 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine exhibits potent binding affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-2-3-18(24-14)19(23)21-4-6-22(7-5-21)20-11-15-8-16(12-20)10-17(9-15)13-20/h2-3,15-17H,4-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOGUVSQOEAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5489406.png)
![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)

![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)

![1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol](/img/structure/B5489451.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-isopropyl-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5489452.png)
![4'-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5489460.png)
![1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5489467.png)
![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)